4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylmethyl]-6-[(4-fluorophenyl)methoxy]-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S/c1-13-22-17(12-27(24,25)18-8-4-15(20)5-9-18)10-19(23-13)26-11-14-2-6-16(21)7-3-14/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGNNSLWISAPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2=CC=C(C=C2)F)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.
Sulfonylation: The sulfonylmethyl group can be added through a sulfonylation reaction, typically using sulfonyl chlorides and a base.
Fluorobenzylation: The fluorobenzyl group can be introduced via an alkylation reaction using a fluorobenzyl halide and a base.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substituent Effects
The compound’s uniqueness lies in its sulfonylmethyl and fluorobenzyloxy groups. Below is a comparison with structurally related pyrimidine derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Properties
Sulfonyl vs. Sulfanyl Groups: The target compound’s sulfonylmethyl group (electron-withdrawing) increases polarity and hydrogen-bonding capacity compared to the sulfanylmethyl group in CAS 478031-54-8 . This may improve target binding but reduce membrane permeability.
Fluorobenzyloxy vs. Non-Fluorinated Substituents: The 4-fluorobenzyloxy group in the target compound enhances metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated benzyl ethers . In contrast, the 4-chlorobenzyloxy group in increases molecular weight and halogen-mediated van der Waals interactions .
Methyl vs.
Biological Activity
The compound 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine , identified by the CAS number 303152-05-8, is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its antibacterial, enzyme inhibitory, anticancer, and other therapeutic potentials.
- Molecular Formula : C20H15ClF2O3S
- Molecular Weight : 408.8 g/mol
- Structural Formula :
Biological Activity Overview
The biological activities of this compound are primarily attributed to its structural features, which include a chlorophenyl sulfonyl moiety and a fluorobenzyl ether. Studies have indicated various pharmacological effects, including:
- Antibacterial Activity :
- Enzyme Inhibition :
- Anticancer Activity :
- Other Therapeutic Effects :
Data Table of Biological Activities
| Activity Type | Test Organism/Target | Observed Effect | IC50 Value (µM) |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Moderate activity | 5.0 |
| Antibacterial | Bacillus subtilis | Strong activity | 3.0 |
| AChE Inhibition | Human AChE | Significant inhibition | 0.63 |
| Urease Inhibition | Proteus vulgaris | Strong inhibition | 2.14 |
| Anticancer Activity | Various cancer cell lines | Induction of apoptosis | N/A |
| Hypoglycemic | Animal model | Reduction in blood glucose | N/A |
Case Studies
-
Antibacterial Efficacy :
A study synthesized various derivatives of the compound and tested their antibacterial activities against multiple strains. The results indicated that modifications to the benzyl group could enhance efficacy against resistant strains . -
Enzyme Inhibition Studies :
Research performed docking studies to elucidate the binding interactions between the compound and target enzymes like AChE and urease. These studies revealed that specific structural features significantly influence binding affinity and inhibitory potency . -
Cancer Cell Line Studies :
In vitro studies demonstrated that the compound could induce apoptosis in breast cancer cell lines through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What safety protocols are critical when synthesizing or handling this compound?
- Methodological Answer:
- Use PPE: Wear protective goggles, gloves, and lab coats to avoid skin/eye contact. Conduct reactions in fume hoods or gloveboxes if toxic vapors are generated .
- Waste Management: Segregate chemical waste by type (organic, halogenated) and dispose via certified hazardous waste services to prevent environmental contamination .
- Key Data:
- Safety codes (e.g., H303+H313+H333) indicate risks of toxicity upon ingestion, skin contact, or inhalation. Mitigate using protocols like P264 (wash hands) and P338 (eye rinsing) .
Q. What synthetic routes are established for structurally related pyrimidine derivatives?
- Methodological Answer:
- Metal-Free Synthesis: Fluorinated pyrimidines can be synthesized from β-CF3 aryl ketones under mild conditions (e.g., 60°C, 24 hr) with yields up to 85% .
- Functionalization: Introduce sulfonyl and benzyloxy groups via nucleophilic substitution or coupling reactions. For example, use 4-chlorophenylsulfonyl chloride and 4-fluorobenzyl bromide as electrophiles .
- Key Data:
- Example: Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate was synthesized with 78% yield using similar methods .
Q. How can the compound’s structure be validated post-synthesis?
- Methodological Answer:
- Spectroscopy: Use -NMR to confirm substituent integration (e.g., methyl groups at δ 2.5 ppm) and -NMR for fluorobenzyl signals (δ -115 ppm) .
- Mass Spectrometry: HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H] at m/z 435.1 calculated for CHClFNOS) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as done for analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine .
Advanced Research Questions
Q. How can low yields in the sulfonylation step be optimized?
- Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to enhance electrophilic substitution efficiency.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of sulfonyl chlorides .
- Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and adjust reaction time (e.g., 12–48 hr) .
- Key Data:
- In related syntheses, extending reaction time from 12 hr to 24 hr increased yields from 60% to 85% .
Q. What structural features influence the compound’s pharmacological activity?
- Methodological Answer:
- Substituent Effects: The 4-fluorobenzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. The sulfonyl group may act as a hydrogen-bond acceptor, influencing target binding .
- Crystallography Insights: Dihedral angles between the pyrimidine core and aryl groups (e.g., 12.8° for phenyl rings) affect molecular rigidity and interaction with enzymes .
- Key Data:
- Analogous compounds with similar substituents showed IC values of 15.3 µM against MCF-7 cancer cells .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer:
- Multi-Technique Validation: Cross-check -NMR with -NMR and 2D-COSY to assign overlapping signals.
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
- Case Example:
- In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidine, intramolecular H-bonding (N–H⋯N) caused unexpected downfield shifts resolved via X-ray analysis .
Q. What strategies improve crystallization for X-ray studies?
- Methodological Answer:
- Solvent Screening: Use mixed solvents (e.g., ethanol/water) for slow evaporation.
- Temperature Gradients: Gradual cooling (e.g., 40°C → 4°C) promotes crystal nucleation.
- Additive Use: Seed crystals or ionic liquids can induce ordered packing .
- Key Data:
- A crystal structure of a related pyrimidine derivative was solved with R-factor = 0.055 using single-crystal X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
